N-ethyl-N-propylcarbamoyl chloride
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Overview
Description
N-ethyl-N-propylcarbamoyl chloride is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a carbamoyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-N-propylcarbamoyl chloride can be synthesized through the reaction of N-ethyl-N-propylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor system to ensure efficient mixing and heat dissipation. The use of automated systems helps in maintaining the reaction conditions and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-propylcarbamoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Thiols: Reacts with thiols to form thiocarbamates.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
N-ethyl-N-propylcarbamoyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-propylcarbamoyl chloride involves the formation of a reactive intermediate upon nucleophilic attack. This intermediate can then undergo further reactions to form stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- N-methyl-N-propylcarbamoyl chloride
- N-ethyl-N-butylcarbamoyl chloride
- N-ethyl-N-isopropylcarbamoyl chloride
Comparison: N-ethyl-N-propylcarbamoyl chloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of products formed. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
CAS No. |
98456-61-2 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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